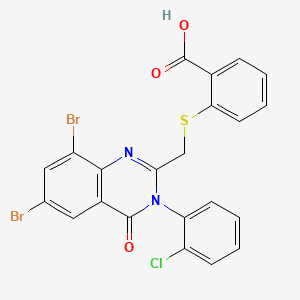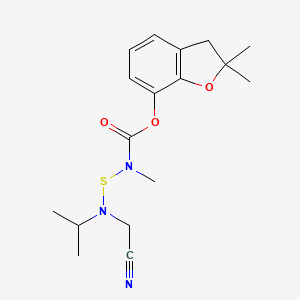
Carbamic acid, (((cyanomethyl)(1-methylethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (((cyanomethyl)(1-methylethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, also known as Carbosulfan, is a chemical compound with the molecular formula C20H32N2O3S. It is primarily used as an insecticide in agriculture to control pests on various crops. The compound is known for its effectiveness in protecting crops from a wide range of insects, making it a valuable tool in modern agriculture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbosulfan involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with carbamic acid derivatives. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Carbosulfan is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reactants and the use of automated systems to monitor and control the reaction parameters. This ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, making Carbosulfan widely available for agricultural use .
Analyse Chemischer Reaktionen
Types of Reactions
Carbosulfan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its degradation and transformation in the environment.
Common Reagents and Conditions
Oxidation: Carbosulfan can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions. This reaction leads to the formation of sulfoxides and sulfones.
Reduction: Reduction of Carbosulfan can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction typically results in the formation of secondary amines.
Substitution: Substitution reactions involving Carbosulfan often occur in the presence of nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from the chemical reactions of Carbosulfan include sulfoxides, sulfones, secondary amines, and substituted derivatives. These products are important for understanding the environmental fate and toxicity of Carbosulfan .
Wissenschaftliche Forschungsanwendungen
Carbosulfan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Carbosulfan is used as a model compound to study the reactivity and mechanisms of carbamate esters. It is also used in the development of new synthetic methodologies for carbamate derivatives.
Biology: In biological research, Carbosulfan is studied for its effects on insect physiology and behavior. It is used to investigate the mechanisms of insecticide resistance and to develop new strategies for pest control.
Medicine: Although primarily used as an insecticide, Carbosulfan has potential applications in medicine. Research is ongoing to explore its use as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, Carbosulfan is used in the formulation of various agricultural products.
Wirkmechanismus
Carbosulfan exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, Carbosulfan causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target insects. The molecular targets of Carbosulfan include the active site of acetylcholinesterase and various receptors involved in neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Carbosulfan is part of a class of compounds known as carbamate insecticides. Similar compounds include carbofuran, aldicarb, and methomyl. Compared to these compounds, Carbosulfan is unique in its structural features and mode of action. It has a benzofuranyl ester moiety, which distinguishes it from other carbamates. Additionally, Carbosulfan has a broader spectrum of activity and is effective against a wider range of insect pests .
List of Similar Compounds
- Carbofuran
- Aldicarb
- Methomyl
- Oxamyl
- Thiodicarb
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Eigenschaften
CAS-Nummer |
82560-68-7 |
|---|---|
Molekularformel |
C17H23N3O3S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[cyanomethyl(propan-2-yl)amino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)20(10-9-18)24-19(5)16(21)22-14-8-6-7-13-11-17(3,4)23-15(13)14/h6-8,12H,10-11H2,1-5H3 |
InChI-Schlüssel |
GKJHNOQJWRWASI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



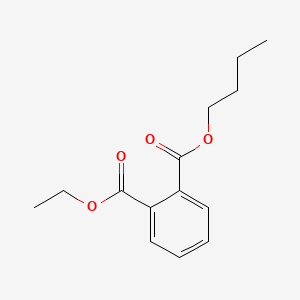


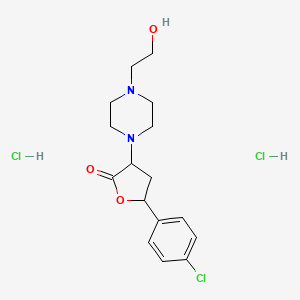
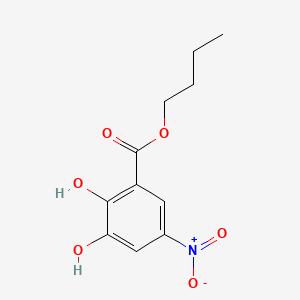

![[(3S,3aR,6S,6aS)-3-[4-(3-indol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699143.png)

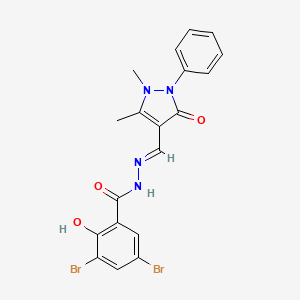
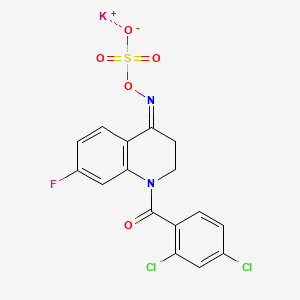
![N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine](/img/structure/B12699173.png)
![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)
